molecular formula C15H16N2O2 B250319 2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide

2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B250319
M. Wt: 256.3 g/mol
InChI Key: SNQVPUGUYUOHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide, also known as MPAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. In neuroscience, this compound has been found to enhance cognitive function and memory retention, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of novel cancer therapies.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In the case of its analgesic and anti-inflammatory effects, this compound is thought to inhibit the production of prostaglandins and other inflammatory mediators. In the case of its cognitive-enhancing effects, this compound is believed to modulate the activity of neurotransmitters such as acetylcholine and dopamine. In the case of its anti-cancer effects, this compound is thought to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In the case of its analgesic and anti-inflammatory effects, this compound has been found to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. In the case of its cognitive-enhancing effects, this compound has been shown to improve memory retention and learning ability in animal models. In the case of its anti-cancer effects, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its limited availability and high cost may limit its use in some experiments. Additionally, further studies are needed to fully understand the safety and toxicity of this compound in vivo.

Future Directions

There are several potential future directions for research on 2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide. One area of interest is the development of new pain medications based on this compound's analgesic and anti-inflammatory effects. Another area of interest is the exploration of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's anti-cancer effects and to develop novel cancer therapies based on this compound.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide involves the reaction of 2-methoxyphenylacetic acid with 6-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2O2/c1-11-6-5-9-14(16-11)17-15(18)10-12-7-3-4-8-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

SNQVPUGUYUOHIU-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)CC2=CC=CC=C2OC

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=CC=CC=C2OC

solubility

38.4 [ug/mL]

Origin of Product

United States

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